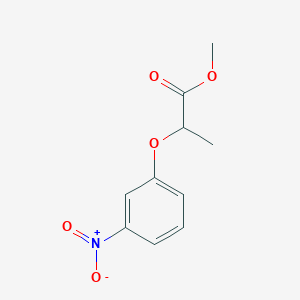

methyl 2-(3-nitrophenoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-nitrophenoxy)propanoate is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol It is characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to a propanoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(3-nitrophenoxy)propanoate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-nitrophenol with methyl 2-bromopropanoate. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-nitrophenoxy)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The phenoxy ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

Reduction: Methyl 2-(3-aminophenoxy)propanoate.

Substitution: 2-(3-nitrophenoxy)propanoic acid.

Oxidation: Various oxidized derivatives of the phenoxy ring.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2-(3-nitrophenoxy)propanoate serves as an important intermediate in the synthesis of more complex organic compounds. Its nitro group and ester functionality make it a versatile building block for the development of pharmaceuticals and agrochemicals. The compound can be utilized in:

- Synthesis of Pharmaceuticals : The compound's structure allows for modifications that can lead to biologically active molecules. For example, it can be transformed into derivatives that exhibit anti-inflammatory or antimicrobial properties.

- Agrochemical Development : this compound can be used to synthesize herbicides or pesticides, enhancing agricultural productivity by targeting specific plant growth mechanisms.

Biological Applications

In biological research, this compound is recognized for its role as a non-ionic organic buffering agent. It is particularly valuable in cell culture applications where maintaining a stable pH is crucial. Key applications include:

- Cell Culture Media : As a buffering agent, it helps maintain physiological pH levels (typically between 6 and 8.5), which is essential for optimal cell growth and function.

- Biochemical Assays : The compound's ability to stabilize pH makes it suitable for various biochemical assays, including enzyme activity studies where pH fluctuations could affect results.

Case Study 1: Synthesis of Nitro-substituted Compounds

A study demonstrated the use of this compound in synthesizing nitro-substituted aromatic compounds through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in producing complex structures for drug development.

Case Study 2: Buffering Capacity Evaluation

Research evaluating the buffering capacity of this compound in cell culture media revealed its effectiveness compared to traditional buffers like MOPS and HEPES. The study indicated that this compound maintained pH stability over extended periods, making it a suitable alternative for sensitive biological experiments.

Mecanismo De Acción

The mechanism of action of methyl 2-(3-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxy ring may also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(2-nitrophenoxy)propanoate: Similar structure but with the nitro group in a different position.

Methyl 2-(4-nitrophenoxy)propanoate: Another isomer with the nitro group in the para position.

Methyl 2-(2-nitrophenoxy)propanoate: Isomer with the nitro group in the ortho position.

Uniqueness

Methyl 2-(3-nitrophenoxy)propanoate is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its isomers.

Actividad Biológica

Methyl 2-(3-nitrophenoxy)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a nitro group on the phenoxy ring. Its chemical structure can be represented as follows:

- Chemical Formula : C11H13N1O4

- CAS Number : 153472-79-8

The compound's unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-Inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. The observed IC50 values for TNF-α and IL-6 were found to be approximately 25 µM and 30 µM, respectively.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways, contributing to both antimicrobial and anti-inflammatory effects.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Bioreduction | Nitro group reduction leading to reactive intermediates |

| Cytokine inhibition | Suppression of pro-inflammatory cytokine production |

| Membrane disruption | Potential interference with bacterial cell membranes |

Research Findings

Recent studies have expanded the understanding of this compound's biological activities. For instance, a study published in a peer-reviewed journal explored its efficacy against Leishmania parasites, demonstrating significant activity at concentrations as low as 50 µM.

Moreover, ongoing research is focusing on optimizing the compound's structure to enhance its biological activities while minimizing potential cytotoxic effects.

Propiedades

IUPAC Name |

methyl 2-(3-nitrophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-5-3-4-8(6-9)11(13)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSADNSNVQLWDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.